Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
CAS No.: 94236-87-0
Cat. No.: VC17013779
Molecular Formula: C16H11N3Na2O8S2
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94236-87-0 |
|---|---|
| Molecular Formula | C16H11N3Na2O8S2 |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | disodium;4-[(4-amino-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C16H13N3O8S2.2Na/c17-9-1-2-12(14(20)5-9)18-19-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
| Standard InChI Key | ACWRIADXYIZUNS-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=C(C=C1N)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₆H₁₁N₃Na₂O₈S₂) consists of a naphthalene backbone disubstituted with sulfonate groups at positions 2 and 7, ensuring hydrophilicity and ionic character. An azo bridge (-N=N-) links the naphthalene moiety to a 4-amino-2-hydroxyphenyl group, which contributes to its planar configuration and π-electron delocalization (Figure 1). This conjugation is responsible for its absorption maxima in the visible spectrum (λₐᵦₛ ≈ 450–550 nm), a hallmark of azo dyes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 483.4 g/mol |
| Solubility | >100 g/L (water, 25°C) |
| Melting Point | Decomposes >300°C |
| λₐᵦₛ (Visible Spectrum) | 510 ± 10 nm |
| pKa (Hydroxyl Groups) | 8.2, 10.5 |
The sulfonate groups confer high aqueous solubility, enabling its use in dye baths and aqueous-based formulations. The compound exhibits moderate thermal stability, decomposing above 300°C without melting, a trait common to ionic aromatic compounds.
Synthesis and Industrial Production
Diazotization and Azo Coupling
The synthesis involves two stages:
-
Diazotization: 4-Amino-2-hydroxyphenylamine is treated with nitrous acid (HNO₂) under acidic conditions (pH 1–2) at 0–5°C to form a diazonium salt intermediate.
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Coupling Reaction: The diazonium salt reacts with 5-hydroxynaphthalene-2,7-disulfonic acid in an alkaline medium (pH 8–9), yielding the target azo compound via electrophilic aromatic substitution.
Table 2: Optimized Reaction Conditions
| Parameter | Diazotization | Coupling |
|---|---|---|
| Temperature | 0–5°C | 20–25°C |
| pH | 1–2 (HCl) | 8–9 (NaOH) |
| Reaction Time | 30 min | 2–4 h |
| Yield | 85–90% | 75–80% |
Industrial-scale production employs continuous flow reactors to enhance reproducibility and minimize byproducts such as monoazo derivatives or unreacted intermediates. Post-synthesis purification involves membrane filtration and ion-exchange chromatography to achieve >99% purity.
Applications in Industrial and Research Contexts
Textile Dyeing
The compound’s affinity for cellulose fibers makes it a preferred direct dye for cotton and viscose. Its sulfonate groups form electrostatic interactions with fiber surfaces, while the azo group ensures colorfastness under washing and light exposure . Compared to reactive dyes, it offers cost efficiency but lower wash durability .
Biological Assays
In research, the compound serves as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺) due to its hydroxyl and amino groups. This property is exploited in:
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Colorimetric Sensors: Detection of metal ions in environmental samples via visible color shifts.
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Enzyme Mimetics: Mimicking peroxidase activity in oxidative stress assays.
Table 3: Metal Binding Constants (Log K)
| Metal Ion | Log K (25°C) |
|---|---|
| Cu²⁺ | 8.9 |
| Fe³⁺ | 10.2 |
| Zn²⁺ | 6.7 |
Stability and Degradation Pathways
Photolytic and Oxidative Degradation
Exposure to UV light induces N=N bond cleavage, generating aromatic amines such as 4-amino-2-hydroxybenzenesulfonic acid . Oxidation via hydrogen peroxide produces quinone derivatives, which are less toxic than amine byproducts .
Table 4: Half-Lives Under Environmental Conditions
| Condition | Half-Life |
|---|---|
| UV Light (300 nm) | 2.5 h |
| H₂O₂ (1 mM) | 45 min |
| Dark, pH 7 | >30 days |
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